Stearidonic Acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

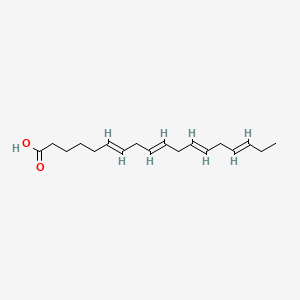

Stearidonic Acid ethyl ester is a polyunsaturated fatty acid with the molecular formula C18H28O2. It is characterized by having four double bonds located at positions 6, 9, 12, and 15 in the carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stearidonic Acid ethyl ester can be synthesized through the chemical reaction of stearidonic acid with ethanol, resulting in the formation of stearidene acetate. This reaction typically requires the use of an acidic catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as fish oils and certain plants. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound in a pure form .

Analyse Chemischer Reaktionen

Reaction Conditions

-

Temperature : Reflux temperature (approximately 78°C for ethanol)

-

Catalyst : Sulfuric acid or other acidic catalysts

-

Reaction Time : Typically several hours to ensure complete conversion

Optimization of Reaction Parameters

Research indicates that optimizing the molar ratio of reactants, reaction time, and temperature significantly affects the yield of the esterification process. For instance, a study found that increasing the molar ratio of stearidonic acid to ethanol enhances the esterification yield, with optimal conditions yielding over 97% conversion under specific parameters (e.g., a molar ratio of 30:1 at 65°C for 90 minutes) .

Chemical Reactions Involving Stearidonic Acid Ethyl Ester

This compound undergoes various chemical reactions, which can be categorized into several types:

Oxidation Reactions

This compound can be oxidized to form hydroperoxides and other oxidized products. These reactions are significant as they can lead to the formation of bioactive lipids that play roles in cellular signaling and inflammation.

Hydrolysis

In aqueous environments or under specific conditions, this compound can hydrolyze back into stearidonic acid and ethanol. This reaction is crucial for understanding its metabolic pathways in biological systems.

Stearidonic Acid Ethyl Ester+Water⇌Stearidonic Acid+Ethanol

Transesterification

This compound can also participate in transesterification reactions where it reacts with other alcohols to form different fatty acid esters. This process is often utilized in biodiesel production and other industrial applications.

Wissenschaftliche Forschungsanwendungen

Stearidonic Acid ethyl ester has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its role in cellular metabolism and as a component of cell membranes.

Medicine: Investigated for its potential anti-inflammatory and cardiovascular benefits.

Industry: Utilized in the production of dietary supplements and functional foods.

Wirkmechanismus

The mechanism of action of Stearidonic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Stearidonic Acid ethyl ester can be compared with other polyunsaturated fatty acids such as:

α-Linolenic acid: Found in many cooking oils, it has three double bonds at positions 9, 12, and 15.

γ-Linolenic acid: Found in evening primrose oil, it has three double bonds at positions 6, 9, and 12.

Pinolenic acid: Found in pine seeds, it has three double bonds at positions 5, 9, and 12.

The uniqueness of this compound lies in its four double bonds, which confer distinct chemical and biological properties compared to other similar fatty acids.

Eigenschaften

Molekularformel |

C18H28O2 |

|---|---|

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

(6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+ |

InChI-Schlüssel |

JIWBIWFOSCKQMA-GFRMADBLSA-N |

Isomerische SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Synonyme |

6,9,12,15-octadecatetraenoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.